molecular formula C30H21BO2 B1593006 (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid CAS No. 853945-50-3

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Cat. No. B1593006
M. Wt: 424.3 g/mol
InChI Key: OFXAVYZQVCXGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid” is a chemical compound . It is also known as “[10- [4- (1-Naphthyl)phenyl]-9-anthryl]boronic Acid” and it contains varying amounts of anhydride .


Molecular Structure Analysis

The molecular formula of this compound is C30H21BO2 . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Electroluminescence and Host Materials for OLEDs

Studies have highlighted the synthesis and electroluminescence properties of bulky aryl-substituted asymmetric anthracene materials, including derivatives of the mentioned compound, for use in OLEDs. These materials were synthesized using the Suzuki coupling reaction and demonstrated high glass transition temperatures and consistent blue emission, making them suitable as blue host materials in OLED device structures. Enhanced device performance, including high luminous and power efficiency, was observed with certain derivatives serving as the host material, indicating the potential of such compounds in improving OLED technology (Wee et al., 2011).

Blue Fluorescent Emitters

Research into novel blue emission materials for OLEDs identified dual core derivatives based on anthracene units, including the target compound, which showed promising electroluminescence (EL) properties. These materials exhibited high thermal stability and luminance efficiency, positioning them as potential candidates for efficient blue fluorescent OLEDs (Kim et al., 2013).

Purification Applications

The compound has been explored in the context of solvent extraction and purification processes, where boronic acid carriers, including those derived from naphthalene boronic acids, demonstrated effectiveness in purifying and concentrating sugars from hemicellulose hydrolysates. This research points to the utility of boronic acid derivatives in chemical separation and purification techniques (Griffin & Shu, 2004).

Light-Harvesting Antenna Systems

The ability of naphthalene-boronic acids to form structured nanotubes that act as light-harvesting antenna systems has been studied. These nanotubes demonstrated efficient energy transfer to encapsulated acceptors, underscoring the potential of such materials in developing advanced light-harvesting systems (Kameta et al., 2012).

Synthesis and Characterization

Further research involved the synthesis and characterization of the compound for use in OLEDs, where its derivatives were evaluated for their physical properties and performance in electroluminescent devices. The findings contribute to a deeper understanding of the material's characteristics and its applicability in electronic displays (Park et al., 2010).

Safety And Hazards

This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

[10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXAVYZQVCXGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630997
Record name {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

CAS RN

853945-50-3
Record name {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10-(4-Naphthalene-1-yl-phenyl)anthracene-9-boronic acid was synthesized by the same method, except that in Synthetic Example 1, 1-naphthaleneboronic acid was used as a starting material in place of 2-naphthaleneboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.